molecular formula C21H20N4O4 B2902851 2-(1,2-benzoxazol-3-yl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide CAS No. 2380042-81-7

2-(1,2-benzoxazol-3-yl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide

Cat. No.: B2902851
CAS No.: 2380042-81-7
M. Wt: 392.415
InChI Key: QMUIVFDRKRWLOV-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-1,2-benzoxazole with chloroacetyl chloride to form 2-(1,2-benzoxazol-3-yl)acetamide. This intermediate is then reacted with 3-(morpholin-4-ylmethyl)-1,2-benzoxazole in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzoxazole rings, while reduction may result in the formation of reduced benzoxazole derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide is unique due to the presence of two benzoxazole rings and a morpholine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-21(12-17-15-3-1-2-4-19(15)28-23-17)22-14-5-6-20-16(11-14)18(24-29-20)13-25-7-9-27-10-8-25/h1-6,11H,7-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIVFDRKRWLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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